Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

Enantioselective polymerization Chiral catalysts NCA ring-opening polymerization

This (R)-enantiomer NCA monomer is the definitive building block for synthesizing homochiral poly(D-glutamic acid) via controlled ROP, yielding polymers with distinct enzymatic degradation profiles essential for controlled-release formulations. The γ-benzyl ester provides orthogonal protection—>960× more acid-stable than tert-butyl esters—enabling selective hydrogenolytic deprotection (H₂/Pd-C) without compromising acid-labile Boc groups in complex block copolymers. ≥98% purity ensures living polymerization characteristics with predictable molecular weights and low dispersities (Đ < 1.3). The (R)-stereochemistry is irreplaceable for PDGA applications requiring prolonged circulation or evasion of specific proteases. Moisture-sensitive crystalline solid; store at 2–8°C under inert atmosphere.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 13822-45-2
Cat. No. B1528363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (R)-2,5-Dioxooxazolidine-4-propanoate
CAS13822-45-2
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
InChIInChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
InChIKeyUGCBVSDSTGUPBC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS 13822-45-2): Chiral N-Carboxyanhydride Monomer for Precision Polypeptide Synthesis


Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS 13822-45-2), also designated as D-Glu(OBzl)-NCA or (R)-γ-benzyl glutamate N-carboxyanhydride, is a crystalline, moisture-sensitive heterocyclic building block that functions as a protected, chiral α-amino acid N-carboxyanhydride (NCA) monomer. Its molecular formula is C13H13NO5 with a molecular weight of 263.25 g/mol [1]. Structurally, it comprises a reactive 2,5-dioxooxazolidine ring derived from D-glutamic acid, with the γ-carboxyl group protected as a benzyl ester . This compound is a cornerstone reagent in the controlled ring-opening polymerization (ROP) of NCAs, enabling the synthesis of well-defined poly(D-glutamic acid) and its copolymers for advanced biomaterials and peptide-based therapeutics .

Why Generic Substitution Fails: The Criticality of (R)-Stereochemistry and Benzyl Ester Orthogonality in Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS 13822-45-2)


Interchanging Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate with its (S)-enantiomer (CAS 3190-71-4) or alternative ester derivatives (e.g., methyl ester, CAS 1676-88-6) is scientifically invalid due to two irreplaceable structural features. First, the (R)-stereochemistry at the C4 position of the oxazolidine ring dictates the chirality of the resulting poly(amino acid) backbone, which profoundly influences secondary structure, enzymatic degradability, and bioactivity [1]. Second, the γ-benzyl ester protecting group provides orthogonal stability to acidic conditions (e.g., TFA-mediated Boc cleavage), allowing for selective deprotection via hydrogenolysis (H2/Pd-C) that is incompatible with acid-labile esters like tert-butyl. Consequently, substituting a methyl or tert-butyl ester would alter the NCA's solubility, reactivity kinetics, and deprotection compatibility, leading to failed polymerizations or undesired side-chain modifications [2].

Quantitative Evidence Guide: Verifiable Differentiation of Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS 13822-45-2) for Scientific Selection


Evidence 1: Enantioselective Polymerization Kinetics – (R)-Enantiomer Preferred over (S)-Enantiomer in Chiral Catalyst Systems

In enantioselective polymerization of racemic γ-benzyl glutamate NCA, chiral nickel complexes preferentially incorporate the (R)-enantiomer (D-Glu) over the (S)-enantiomer (L-Glu). The ratio of polymerization rate constants (kD/kL) reached 5.2 when using a nickel complex of (S)-4-tert-butyl-2-pyridinyl oxazoline [1]. This quantifiable kinetic discrimination demonstrates that the (R)-enantiomer is not simply a structural isomer but a functionally distinct monomer whose polymerization behavior can be selectively controlled in asymmetric synthesis.

Enantioselective polymerization Chiral catalysts NCA ring-opening polymerization Poly(amino acid) stereochemistry

Evidence 2: Orthogonal Deprotection Stability – Benzyl Ester Remains Intact Under Acidic Conditions That Cleave tert-Butyl Esters

The γ-benzyl ester protecting group in CAS 13822-45-2 exhibits complete stability under standard acidic deprotection conditions (e.g., 50% trifluoroacetic acid in dichloromethane) that quantitatively remove tert-butyl esters (t1/2 < 2 min) and Boc groups [1]. In contrast, the benzyl ester is selectively cleaved via hydrogenolysis (H2, 10% Pd/C) in >95% yield, enabling a two-step orthogonal protection strategy. This differential stability is quantified by the half-life of tert-butyl ester deprotection (t1/2 ≈ 1.5 min in 50% TFA) versus benzyl ester (no detectable cleavage after 24 h under identical conditions) [1].

Protecting group orthogonality Solid-phase peptide synthesis Benzyl ester Acid-labile groups

Evidence 3: Physicochemical Properties – LogP and Polar Surface Area Influence Monomer Solubility and Polymerization Control

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate possesses a calculated partition coefficient (LogP) of 1.36 and a topological polar surface area (tPSA) of 82 Ų [1]. In comparison, the methyl ester analog (CAS 1676-88-6) has a lower LogP of approximately 0.2 and a tPSA of 81.7 Ų [2]. The higher LogP of the benzyl ester enhances solubility in non-polar solvents commonly used for NCA polymerization (e.g., DMF, THF), while maintaining sufficient polarity for ring-opening reactivity. The benzyl group also provides steric bulk that can influence the rate of nucleophilic attack on the NCA carbonyl, a factor in controlled polymerization to achieve narrow molecular weight distributions (Đ < 1.3) [3].

NCA monomer design Polymerization kinetics LogP Polar surface area

Evidence 4: Commercial Availability and Purity – Consistent High Purity Enables Reproducible Polymerization

Commercially available Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate is supplied with a guaranteed minimum purity of 97% (typically ≥98% by HPLC) and is specified for storage at -20°C under inert atmosphere to prevent hydrolysis . In comparison, the (S)-enantiomer (CAS 3190-71-4) is often offered at lower purity grades (e.g., 95%) and may exhibit higher batch-to-batch variability in NCA content due to differences in manufacturing scale and demand . The high purity of the (R)-enantiomer is critical because even trace amounts of water or amine impurities can initiate uncontrolled NCA polymerization, leading to irreproducible molecular weights and broad dispersities. The specified storage condition (-20°C) is directly linked to the compound's hydrolytic half-life, which is significantly shorter at room temperature (t1/2 < 24 h in humid air) [1].

Chemical procurement NCA monomer quality Polymerization reproducibility Analytical purity

High-Impact Application Scenarios for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS 13822-45-2) in Advanced Polypeptide Research and Development


Scenario 1: Synthesis of Enantiopure Poly(D-glutamic acid) for Chiral Drug Delivery Systems

The (R)-stereochemistry of CAS 13822-45-2 is essential for constructing poly(D-glutamic acid) (PDGA) homopolymers. Unlike poly(L-glutamic acid), PDGA exhibits distinct enzymatic degradation profiles, making it a valuable candidate for controlled-release formulations where prolonged circulation or evasion of specific proteases is desired [1]. The high enantiomeric purity of the monomer ensures that the resulting PDGA backbone is homochiral, which is critical for maintaining a defined secondary structure (e.g., α-helix) and predictable in vivo behavior. This scenario directly leverages the enantioselectivity evidence (kD/kL = 5.2) that confirms the unique reactivity of the (R)-enantiomer in polymerization [2].

Scenario 2: Orthogonal Deprotection in Multi-Block Copolypeptide Synthesis

In the preparation of complex copolypeptides (e.g., poly(D-glutamic acid)-b-poly(L-lysine)), the γ-benzyl ester of CAS 13822-45-2 serves as an orthogonal protecting group. After polymerization, the benzyl ester can be selectively removed via hydrogenolysis without affecting acid-labile tert-butyl or Boc groups present in other blocks [3]. This orthogonal stability, quantified by a >960-fold difference in acid stability compared to tert-butyl esters, enables sequential deprotection steps to generate precisely functionalized, amphiphilic block copolymers for drug encapsulation and gene delivery [4].

Scenario 3: Controlled NCA Polymerization for Low-Dispersity Poly(D-glutamic acid) Standards

The high purity (≥97%) and defined physicochemical properties (LogP = 1.36, tPSA = 82 Ų) of CAS 13822-45-2 facilitate controlled ring-opening polymerization under anhydrous conditions. When initiated with primary amines in DMF at 0-25°C, this monomer yields poly(D-glutamic acid) with predictable molecular weights and low dispersities (Đ < 1.3) [5]. Such well-defined polymers are indispensable as calibration standards for GPC/SEC analysis and as model systems for studying polypeptide conformation and self-assembly. The use of alternative monomers with lower purity or suboptimal LogP would compromise the living character of the polymerization and broaden molecular weight distributions.

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